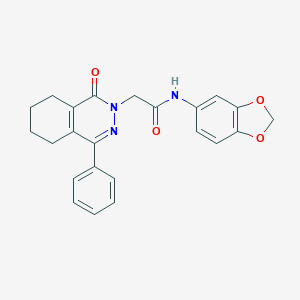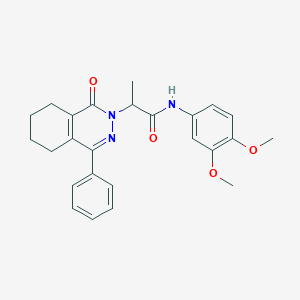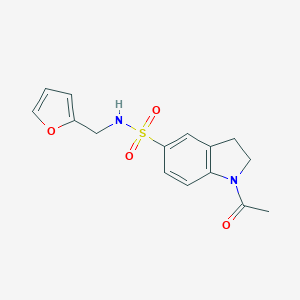
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microorganisms. It may also work by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and microorganisms. It has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a drug delivery system. It may also be useful in the development of new antimicrobial and anticancer drugs. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to further study its mechanism of action to better understand how it works. Another direction is to explore its potential as a drug delivery system. It may also be useful to study its potential as a treatment for inflammatory diseases and oxidative stress-related disorders.
In conclusion, this compound is a synthetic compound that has potential applications in the field of medicine. It has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Further research is needed to fully understand its potential as a drug and to explore its potential in other areas of medicine.
Synthesemethoden
The synthesis of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been achieved through various methods. One of the methods involves the reaction of 2,5-dimethylaniline with 2-oxoethyl 2,3-dichlorophenylacetate in the presence of a base. Another method involves the reaction of 2,5-dimethylaniline with 2,3-dichlorophenylmalonic acid in the presence of a base, followed by decarboxylation and cyclization.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential applications in the field of medicine. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential as a drug delivery system.
Eigenschaften
Molekularformel |
C21H20Cl2N2O4 |
|---|---|
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-12-6-7-13(2)16(8-12)24-18(26)11-29-21(28)14-9-19(27)25(10-14)17-5-3-4-15(22)20(17)23/h3-8,14H,9-11H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
DDZFYYYWKOICMO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=C(C(=CC=C3)Cl)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)

![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)






![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)